molecular formula C15H15NO B8595428 2-Ethyl-[1,1'-biphenyl]-3-carboxamide CAS No. 82617-42-3

2-Ethyl-[1,1'-biphenyl]-3-carboxamide

Cat. No.: B8595428
CAS No.: 82617-42-3
M. Wt: 225.28 g/mol
InChI Key: HGXQAOFIHXUZKK-UHFFFAOYSA-N
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Description

2-Ethyl-[1,1'-biphenyl]-3-carboxamide is a biphenyl-derived carboxamide compound characterized by an ethyl substituent at the 2-position of the biphenyl scaffold.

Properties

CAS No.

82617-42-3

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

2-ethyl-3-phenylbenzamide

InChI

InChI=1S/C15H15NO/c1-2-12-13(11-7-4-3-5-8-11)9-6-10-14(12)15(16)17/h3-10H,2H2,1H3,(H2,16,17)

InChI Key

HGXQAOFIHXUZKK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=C1C(=O)N)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural differences among biphenyl carboxamides lie in substituent groups, which modulate electronic, steric, and solubility properties:

Compound Name Substituents Key Properties/Applications Reference
2-Ethyl-[1,1'-biphenyl]-3-carboxamide 2-Ethyl Environmental pollutant screening
NSC765689 (LCC-21) 2’,4’-Difluoro, 4-hydroxy, N-(4-cyanophenyl) Preclinical antitumor activity (colorectal)
2-Amino-[1,1'-biphenyl]-3-carboxamide 2-Amino PKMYT1 inhibition (breast cancer)
2-Methyl-[1,1'-biphenyl]-3-carboxamide 2-Methyl Structural analog (CAS 13234-79-2)
4'-(Trifluoromethoxy)-2-methyl derivative 2-Methyl, 4'-trifluoromethoxy, morpholinyl-pyridine Hedgehog pathway modulation (antineoplastic)
N-(tert-butyl)-4'-ethyl-4-methyl derivative 4'-Ethyl, 4-methyl, perfluorobenzoyloxy Synthetic intermediate (60% yield)
  • Lipophilicity: The ethyl group (logP ~3.5 estimated) increases hydrophobicity compared to methyl or polar substituents (e.g., hydroxy, amino). This may enhance membrane permeability but reduce aqueous solubility.

Environmental and Pharmacokinetic Considerations

  • Environmental Persistence : The ethyl group in 2-ethyl-biphenyl may contribute to bioaccumulation risks .
  • ADME Profiles : Polar substituents (e.g., hydroxy, sulfamoyl ) improve solubility but may shorten half-life. The ethyl group likely prolongs half-life due to increased hydrophobicity.

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